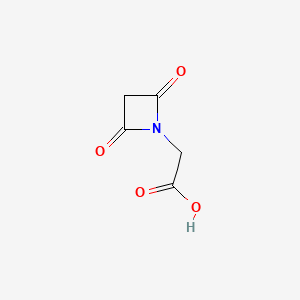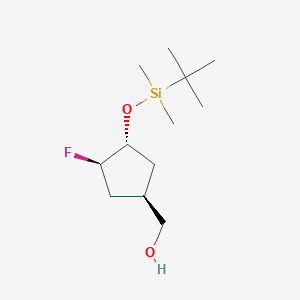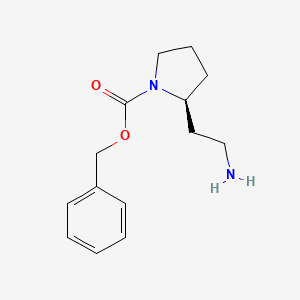![molecular formula C11H17NO B13324447 3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine](/img/structure/B13324447.png)
3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[221]hept-5-en-2-yl)morpholine is a chemical compound characterized by a bicyclic structure fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with morpholine under specific conditions. One common method includes the Mannich reaction, where bicyclo[2.2.1]hept-5-en-2-ylmethanol reacts with secondary amines like morpholine in the presence of formaldehyde . The reaction is usually carried out at elevated temperatures (78-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert double bonds into single bonds.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Epoxides: Formed from oxidation reactions.
Hydrogenated derivatives: Resulting from reduction reactions.
Substituted morpholines: Produced through nucleophilic substitution.
Scientific Research Applications
3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act as a competitive antagonist at certain receptor sites, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-en-2-yl-methanol
- Bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfone
- Bicyclo[2.2.1]hept-5-en-2-one
Uniqueness
3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine stands out due to its combination of a bicyclic structure with a morpholine ring, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential use in multiple scientific fields make it a compound of significant interest .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]hept-5-enyl)morpholine |
InChI |
InChI=1S/C11H17NO/c1-2-9-5-8(1)6-10(9)11-7-13-4-3-12-11/h1-2,8-12H,3-7H2 |
InChI Key |
BVMZTHBJTPMVCP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2CC3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



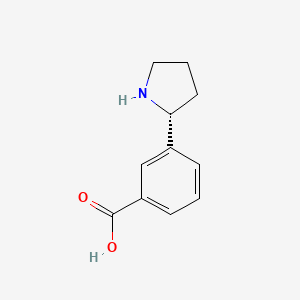
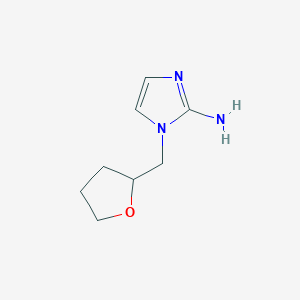
![7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13324392.png)
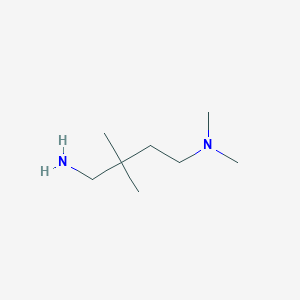
![2-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324394.png)
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324400.png)
![(2S)-2-tert-butoxy-2-[4-(4,4-dimethylcyclohexen-1-yl)-2-methyl-5-(4-pyridyl)-3-thienyl]acetic acid](/img/structure/B13324403.png)
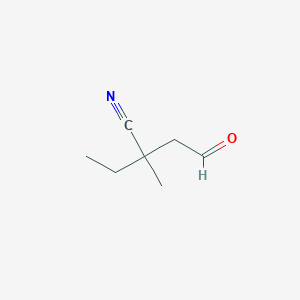
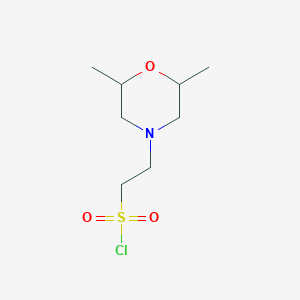
![5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13324430.png)
